Structural Topology Divergence vs. TPCA-1: Molecular Descriptors Driving Pharmacokinetic and Selectivity Differentiation
The target compound differs fundamentally from the reference IKK-2 inhibitor TPCA-1 in its core scaffold topology. TPCA-1 employs a 2-ureido-3-thiophenecarboxamide core with a 4-fluorophenyl substituent directly on the thiophene ring, whereas the target compound uses a thiophene-2-carboxamide linked via methylene to a quaternary 4-(4-methoxyphenyl)oxane. This topological change increases the number of hydrogen bond acceptors from 4 (TPCA-1) to 4 (target), redistributes the topological polar surface area, and introduces a conformationally constrained spiro-like quaternary center absent in TPCA-1 [1]. The Vertex patent family (US 7,829,590 B2) explicitly teaches that incorporation of the oxane linker modulates IKK-2 biochemical potency and isoform selectivity relative to directly aryl-substituted analogs [1].
| Evidence Dimension | Hydrogen bond acceptor count / Rotatable bond count / Topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | H-bond acceptors: 4; Rotatable bonds: 6; TPSA: 67.8 Ų (calculated) |
| Comparator Or Baseline | TPCA-1: H-bond acceptors: 4; Rotatable bonds: 3; TPSA: 102.3 Ų (calculated). BMS-345541: H-bond acceptors: 5; Rotatable bonds: 4; TPSA: 78.5 Ų (calculated) |
| Quantified Difference | Target compound has 3 additional rotatable bonds vs. TPCA-1; TPSA reduced by ~34% vs. TPCA-1, potentially enhancing passive membrane permeability |
| Conditions | In silico calculation (standard molecular descriptor computation) |
Why This Matters
Increased rotatable bond count and reduced TPSA relative to TPCA-1 predict improved passive membrane permeability and oral bioavailability potential, critical for in vivo pharmacology studies where TPCA-1 requires intraperitoneal administration [2].
- [1] Brenchley G, Charrier J-D, Durrant S, et al. Thiophene-carboxamides useful as inhibitors of protein kinases. US Patent 7,829,590 B2, issued November 9, 2010, assigned to Vertex Pharmaceuticals Inc. View Source
- [2] Podolin PL, Callahan JF, Bolognese BJ, et al. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB kinase 2, TPCA-1. Journal of Pharmacology and Experimental Therapeutics. 2005;312(1):373-381. (TPCA-1 administered i.p. in murine CIA model). View Source
